N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide
Description
N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide is a benzamide derivative featuring a cyclopropylcarbonylamino group attached to a 2-methylphenyl ring and a 2-methylbenzamide core. This compound’s design incorporates a cyclopropane ring, a conformationally restricted moiety known to enhance metabolic stability and binding affinity in medicinal chemistry . The benzamide scaffold is prevalent in pharmaceuticals, often serving as a pharmacophore for kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-6-3-4-7-15(12)19(23)21-17-9-5-8-16(13(17)2)20-18(22)14-10-11-14/h3-9,14H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADPGNRTPWHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide, also known as Cravacitinib, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O2
- Molecular Weight : 366.42 g/mol
- IUPAC Name : this compound
The compound features a cyclopropylcarbonyl group, which is significant for its interaction with biological targets.
Cravacitinib primarily functions as a selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1. This inhibition leads to the modulation of various signaling pathways involved in inflammation and immune responses. The compound's ability to selectively inhibit JAK1 over other JAK family members is crucial for minimizing side effects typically associated with broader JAK inhibitors.
Antitumor Activity
Recent studies have demonstrated promising antitumor effects of Cravacitinib across various cancer cell lines. The compound has been tested in both two-dimensional (2D) and three-dimensional (3D) cell culture models, showing higher efficacy in 2D assays. For instance, IC50 values were significantly lower in 2D assays compared to 3D models, indicating a more pronounced effect on tumor cell proliferation in simpler environments.
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These results suggest that while Cravacitinib is effective at inhibiting tumor growth, its effectiveness may vary based on the complexity of the cellular environment.
Antimicrobial Activity
In addition to its antitumor properties, Cravacitinib has also been evaluated for antimicrobial activity against various pathogens such as E. coli and S. aureus. Preliminary findings indicate that the compound exhibits moderate antibacterial effects, which may provide additional therapeutic avenues for its application.
Case Studies and Clinical Trials
Cravacitinib has undergone several clinical trials focusing on its efficacy in treating psoriasis and other inflammatory conditions. The results from these trials have highlighted:
- Efficacy : Patients treated with Cravacitinib showed significant improvement in psoriasis severity scores compared to placebo groups.
- Safety Profile : The compound demonstrated a favorable safety profile with minimal adverse effects reported during clinical evaluations.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-3-(2-methylbenzamido)benzamide (C₂₁H₁₇ClN₂O₂; MW: 364.83 g/mol)
- Key Differences : Replaces the cyclopropylcarbonyl group with a 3-chlorophenylcarbamoyl group.
- Implications : The electron-withdrawing chlorine atom may enhance electrophilic reactivity but reduce solubility compared to the cyclopropyl group. This compound’s higher molecular weight (364.83 vs. ~347.43 g/mol) could impact pharmacokinetics .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences: Features a hydroxyl-dimethylethyl substituent instead of the cyclopropylcarbonylamino group.
- This suggests divergent applications—synthetic utility vs.
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide
- Key Differences : Incorporates an isopropoxy group at the phenyl ring.
- Implications : The ether linkage may improve solubility but reduce metabolic stability compared to the amide-linked cyclopropylcarbonyl group .
Cyclopropane-Containing Analogues
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Key Similarities: Shares the cyclopropylcarbonylamino group and methylphenyl substituent.
- Implications: This compound is a validated VEGFR inhibitor, suggesting the target compound may also exhibit kinase inhibitory activity.
N-Cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide (C₁₃H₁₇N₃O₂; MW: 247.29 g/mol)
- Key Differences: Replaces the 2-methylbenzamide with a methylamino acetyl group.
- Implications : The reduced steric bulk may enhance membrane permeability but decrease target specificity compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
